molecular formula C9H14N2O3 B2607806 tert-Butyl 3-(hydroxymethyl)-1H-pyrazole-1-carboxylate CAS No. 1823967-74-3

tert-Butyl 3-(hydroxymethyl)-1H-pyrazole-1-carboxylate

Cat. No. B2607806
CAS RN: 1823967-74-3
M. Wt: 198.222
InChI Key: IVSAARZGKHAONE-UHFFFAOYSA-N
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Description

Tert-Butyl 3-(hydroxymethyl)-1H-pyrazole-1-carboxylate, also known as TBC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TBC is a pyrazole derivative that has been synthesized using different methods.

Scientific Research Applications

Synthesis and Intermediates

Tert-butyl 3-(hydroxymethyl)-1H-pyrazole-1-carboxylate serves as a crucial intermediate in the synthesis of various biologically active compounds, including crizotinib, highlighting its role in facilitating complex chemical transformations. The process involves multi-step synthesis starting from readily available materials, confirming its utility in constructing pyrazole derivatives with significant synthetic and pharmaceutical potential (Kong et al., 2016).

Novel Synthesis Methods

Innovative synthesis methods involving tert-butyl 3-(hydroxymethyl)-1H-pyrazole-1-carboxylate have led to the development of new halo-substituted pyrazolo[5,1-c][1,2,4]triazines. These methods leverage diazotization reactions and demonstrate the chemical's versatility in producing novel compounds, potentially opening avenues for the development of new therapeutic agents (Ivanov et al., 2017).

Fluorinated Compound Production

The chemical is instrumental in the multigram synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids, underscoring its significance in the production of fluorinated compounds. This process, which involves acylation followed by reaction with alkyl hydrazines, exemplifies the compound's role in synthesizing structurally diverse and complex fluorinated molecules (Iminov et al., 2015).

Ligand Synthesis for Sensing Applications

Tert-butyl 3-(hydroxymethyl)-1H-pyrazole-1-carboxylate is crucial in synthesizing ligands for detecting metal ions, such as Zn(II). These ligands exhibit significant changes in their fluorescence properties upon binding to metal ions, demonstrating the compound's application in creating sensitive and selective sensors for environmental and biological monitoring (Formica et al., 2018).

properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)pyrazole-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-9(2,3)14-8(13)11-5-4-7(6-12)10-11/h4-5,12H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSAARZGKHAONE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC(=N1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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